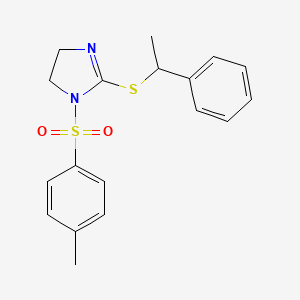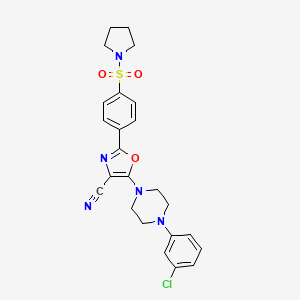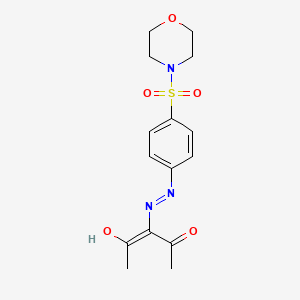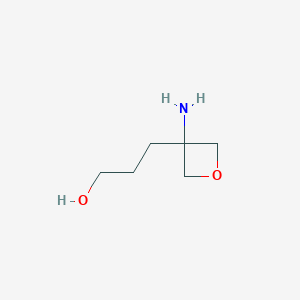
3-(3-Aminooxetan-3-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Aminooxetan-3-yl)propan-1-ol is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.175. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Compounds structurally related to 3-(3-Aminooxetan-3-yl)propan-1-ol, such as tertiary amines derived from 1,3-di-amino-propan-2-ol, have been synthesized and investigated for their performance in inhibiting carbon steel corrosion. These compounds retard the anodic dissolution of iron by forming a protective layer on the metal surface, thereby acting as anodic inhibitors. Their effectiveness varies with concentration and the specific compound used, with some showing high inhibition efficiencies of up to 95% under certain conditions (Gao, Liang, & Wang, 2007).
Cancer Research and Drug Delivery
In the realm of cancer research and drug delivery, derivatives of 3-(N-alkyl-N-phenylamino)propan-2-ol have been synthesized and evaluated for their inhibitory activity against Src kinase, a protein tyrosine kinase involved in the progression of cancerous cells. Certain derivatives have demonstrated significant inhibitory potency and potential anticancer activity against human breast carcinoma cells, highlighting their promise in therapeutic applications (Sharma et al., 2010).
Synthesis of Protic Hydroxylic Ionic Liquids
Research on the synthesis of protic hydroxylic ionic liquids with two types of nitrogenous centers, including compounds similar to this compound, has been conducted to explore their potential applications. These ionic liquids exhibit unique properties such as low glass transition temperatures and high conductivity, making them suitable for various industrial applications (Shevchenko et al., 2017).
Poly(ether imine) Dendrimers for Biological Studies
A general synthetic strategy utilizing 3-amino-propan-1-ol as a starting material has been developed for the construction of poly(ether imine) dendrons and dendrimers. These dendrimers, exhibiting non-toxicity in cytotoxicity studies, show promise for biological applications, offering a versatile platform for the delivery of drugs and genes (Krishna, Jain, Tatu, & Jayaraman, 2005).
Novel Corrosion Inhibitors
The development of amino acids based corrosion inhibitors, synthesized by condensing glyoxal, formaldehyde, and amino acids, has been explored for their efficacy in protecting mild steel against corrosion. These inhibitors show high efficiency and their adsorption on mild steel surfaces suggests potential for broad industrial application (Srivastava et al., 2017).
Eigenschaften
IUPAC Name |
3-(3-aminooxetan-3-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c7-6(2-1-3-8)4-9-5-6/h8H,1-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTSWTFSEVLHGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CCCO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
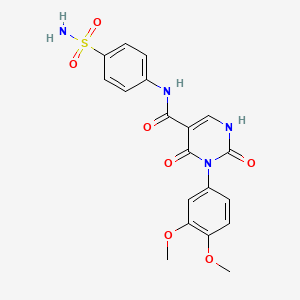
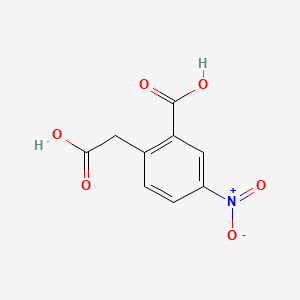
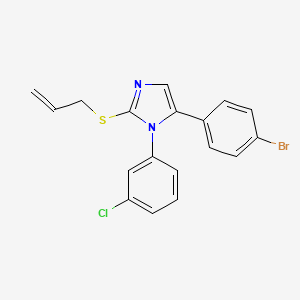
![9-Oxa-1-azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride](/img/structure/B2517940.png)
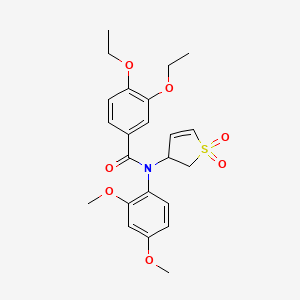
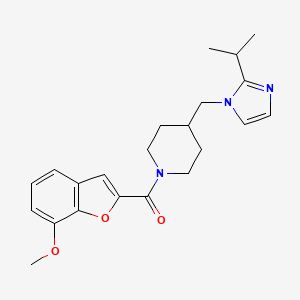
![2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-methyl-N-(m-tolyl)acetamide](/img/structure/B2517943.png)
![N'-Hydroxy-2-[3-(trifluoromethoxy)phenyl]ethanimidamide](/img/structure/B2517946.png)
![4-phenyl-3-{1-[(2Z)-3-phenylprop-2-enoyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2517948.png)
![[3-(Benzyloxy)propyl]amine hydrochloride](/img/structure/B2517950.png)
![[3-(2-Bromo-phenoxy)-4-oxo-4H-chromen-7-yloxy]-acetic acid ethyl ester](/img/structure/B2517952.png)
